molecular formula C11H13NO4 B14363525 2-Methoxy-5-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione CAS No. 90433-69-5

2-Methoxy-5-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14363525
CAS No.: 90433-69-5
M. Wt: 223.22 g/mol
InChI Key: MUZDVGGITHIEJY-UHFFFAOYSA-N
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Description

2-Methoxy-5-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione is an organic compound that belongs to the class of phenylmorpholines. These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione typically involves the condensation of cyclohexanone with substituted benzene derivatives. For instance, starting from commercially available 1,3-dimethoxybenzene, the compound can be synthesized through a series of reactions including condensation, oxidation, and substitution . The reaction conditions often involve the use of solvents like pyridine and heating at reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds with different functional groups depending on the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of both a methoxy group and a morpholine ring, which confer specific chemical properties and biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

90433-69-5

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-methoxy-5-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C11H13NO4/c1-15-11-7-9(13)8(6-10(11)14)12-2-4-16-5-3-12/h6-7H,2-5H2,1H3

InChI Key

MUZDVGGITHIEJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C(=CC1=O)N2CCOCC2

Origin of Product

United States

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